molecular formula C13H15N B1612363 2-(Naphthalen-2-YL)propan-2-amine CAS No. 90299-04-0

2-(Naphthalen-2-YL)propan-2-amine

Cat. No. B1612363
CAS RN: 90299-04-0
M. Wt: 185.26 g/mol
InChI Key: YVPPUVZWMHWCQE-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-YL)propan-2-amine, commonly referred to as 2-NPA, is an organic compound belonging to the class of amines. It is a colorless solid that is soluble in water and other polar solvents. 2-NPA is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other specialty chemicals. It is also used in the production of polymers and other polymeric materials.

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

  • 2-(Naphthalen-2-YL)propan-2-amine is utilized in the synthesis of various complex organic compounds. For instance, it has been used in the creation of Naphtho-Fused 2-(Furan-2-yl)-1,3-thiazole, a compound synthesized through the condensation of naphthalen-2-amine and further chemical reactions (Aleksandrov et al., 2018).
  • Similarly, the compound plays a role in the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, another complex organic molecule (Aleksandrov et al., 2017).

Photophysical Studies

  • In photophysical research, 2-(Naphthalen-2-YL)propan-2-amine derivatives like prodan have been studied to understand the behavior of probes in biological systems, especially in the context of solvent effects (Moreno Cerezo et al., 2001).

Synthesis of Novel Derivatives

  • It is instrumental in the design and synthesis of novel chemical derivatives such as N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] Acetamide Derivatives, which have been characterized for potential applications (Yang Jing, 2010).

Antibacterial Studies

  • A study has shown the preparation, characterization, and antibacterial properties of 2-(naphthalene-2-yl)-2-(naphthalene-2ylamino) Acetonitrile Ligand with metal ions, highlighting its potential in antimicrobial applications (Al-amery, 2016).

Protective Group in Chemical Synthesis

  • The compound is also used as a protective group in chemical synthesis, demonstrating versatility and efficiency in this role, as seen in a study on 2-Naphthylmethyl (NAP) (Godin et al., 2003).

Role in Fluorescent Logic Gates

  • A naphthalene-thiophene hybrid molecule, derived from 2-(Naphthalen-2-YL)propan-2-amine, has been used to create a fluorescent AND logic gate, demonstrating the compound's potential in developing advanced materials with specific functions (Karak et al., 2013).

properties

IUPAC Name

2-naphthalen-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-13(2,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPPUVZWMHWCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=CC=CC=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40575303
Record name 2-(Naphthalen-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Naphthalen-2-YL)propan-2-amine

CAS RN

90299-04-0
Record name 2-(Naphthalen-2-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40575303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Chen, MP Huestis - ChemCatChem, 2015 - Wiley Online Library
The development of a benzylic amine directed ortho‐sulfonamidation of aryl CH bonds with sulfonyl azides was investigated. The combination of a commercially available iridium(III) …
P Chand-Thakuri, I Alahakoon, D Liu, M Kapoor… - …, 2021 - thieme-connect.com
Free or unfunctionalized benzylamines are well known to participate in C–H activation in the presence of palladium salts. Despite the ease with which these complexes can be activated…
Number of citations: 6 www.thieme-connect.com

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